molecular formula C21H19BrN2O3S2 B296223 2-[[(4-bromophenyl)sulfonyl](methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide

2-[[(4-bromophenyl)sulfonyl](methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No. B296223
M. Wt: 491.4 g/mol
InChI Key: WTZLQEFFIZGEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-bromophenyl)sulfonyl](methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as BPTES and is used as a tool compound in scientific research. The compound has shown promising results in the inhibition of glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism.

Mechanism of Action

BPTES inhibits the activity of glutaminase by binding to the active site of the enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in cancer cell metabolism. By inhibiting glutaminase, BPTES blocks the production of glutamate, which is essential for the survival and growth of cancer cells. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a valuable tool for investigating the role of glutaminase in cancer cell metabolism. BPTES is also relatively easy to synthesize and has a high purity level. However, BPTES has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. BPTES also has a short half-life, which makes it challenging to use in in vivo studies.

Future Directions

There are several future directions for the research and development of BPTES. One potential direction is to improve the solubility and stability of BPTES to make it more suitable for in vivo studies. Another direction is to investigate the potential of BPTES as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of BPTES in preclinical and clinical trials. Additionally, BPTES can be used as a tool compound to investigate the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases.

Synthesis Methods

The synthesis of BPTES involves a multistep process that starts with the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form N-methyl-4-bromobenzenesulfonamide. This intermediate is then reacted with 2-(phenylsulfanyl)aniline to form BPTES. The overall yield of the synthesis process is around 20%.

Scientific Research Applications

BPTES is widely used as a tool compound in scientific research. It has shown promising results in inhibiting the growth of cancer cells by targeting glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism. BPTES has been used in various studies to investigate the role of glutaminase in cancer cell metabolism and to explore the potential of glutaminase inhibitors as a therapeutic strategy for cancer treatment.

properties

Molecular Formula

C21H19BrN2O3S2

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O3S2/c1-24(29(26,27)18-13-11-16(22)12-14-18)15-21(25)23-19-9-5-6-10-20(19)28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)

InChI Key

WTZLQEFFIZGEOS-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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